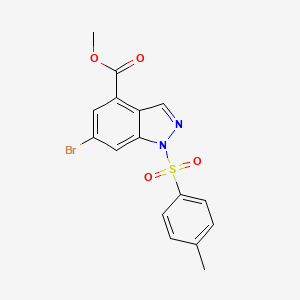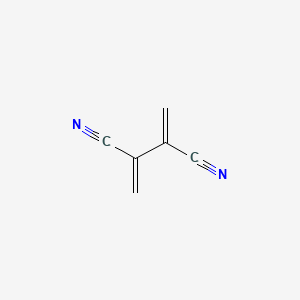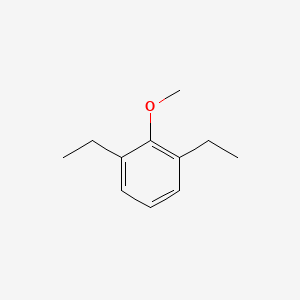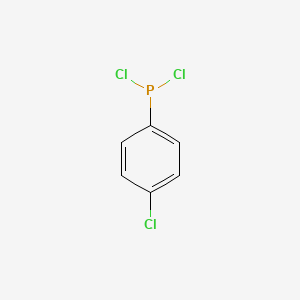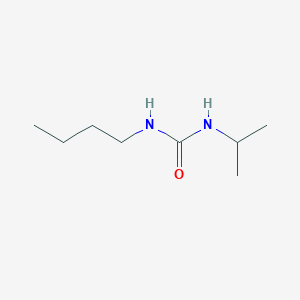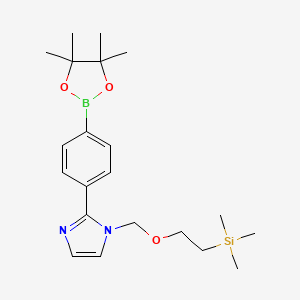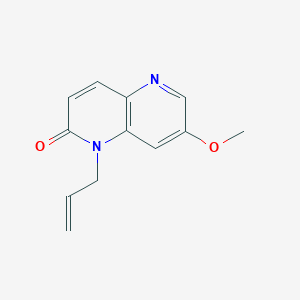
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one is a chemical compound with a unique structure that includes a naphthyridine core substituted with a methoxy group and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Addition of the Propenyl Group: The propenyl group can be added through alkylation reactions using allyl bromide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Allyl bromide for propenyl group substitution, methyl iodide for methoxy group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-1-naphthyridin-2(1H)-one: Lacks the propenyl group.
1-(2-Propen-1-yl)-1,5-naphthyridin-2(1H)-one: Lacks the methoxy group.
7-(Methoxy)-1,5-naphthyridin-2(1H)-one: Lacks the propenyl group.
Uniqueness
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one is unique due to the presence of both the methoxy and propenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties and applications compared to similar compounds.
Propiedades
Número CAS |
1003944-37-3 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-3-6-14-11-7-9(16-2)8-13-10(11)4-5-12(14)15/h3-5,7-8H,1,6H2,2H3 |
Clave InChI |
IPOOTLDSFRLQJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC(=O)N2CC=C)N=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
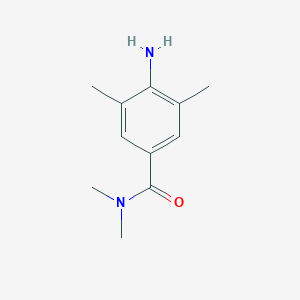
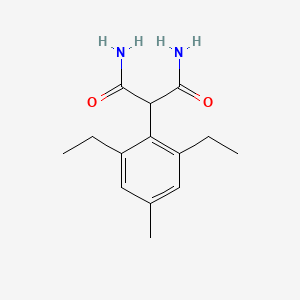
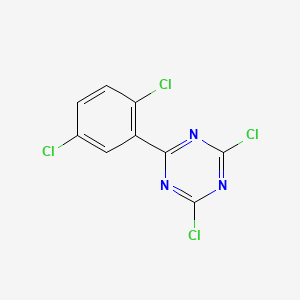

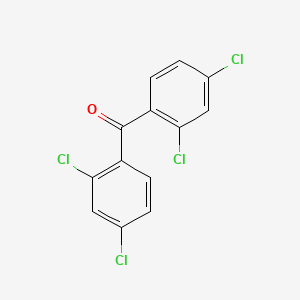
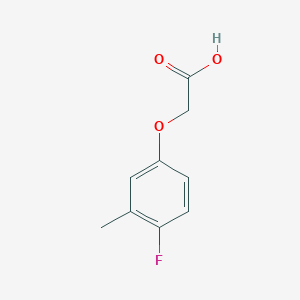
![4-Chloro-7-mesityl-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8701558.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B8701560.png)
